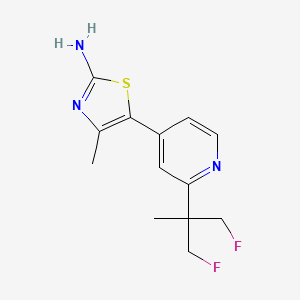

5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine

Description

The compound 5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine features a thiazole core substituted with a methyl group at position 4 and an amine at position 2. The pyridin-4-yl group at position 5 of the thiazole is further substituted at its 2-position with a branched, fluorinated alkyl chain (1,3-difluoro-2-methylpropan-2-yl). This structural motif is characteristic of kinase inhibitors and bioactive small molecules, where fluorine atoms enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name |

5-[2-(1,3-difluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3S/c1-8-11(19-12(16)18-8)9-3-4-17-10(5-9)13(2,6-14)7-15/h3-5H,6-7H2,1-2H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUIUHQFOWVKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(CF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine (CAS Number: 1395492-56-4) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific thiazole moiety in this compound contributes to its interaction with various biological targets.

- Antimicrobial Activity : Thiazoles have been linked to significant antibacterial and antifungal properties. Studies indicate that compounds with thiazole structures exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation by interfering with cellular signaling pathways .

Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against multiple bacterial strains, revealing that it inhibited growth with an MIC value of 32 μg/mL against Pseudomonas aeruginosa, outperforming some conventional antibiotics .

- Antifungal Activity : Research demonstrated that derivatives of thiazole exhibited significant antifungal activity with inhibition rates between 58% to 66% against A. niger, indicating the potential for therapeutic applications in treating fungal infections .

- Cancer Cell Studies : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Scientific Research Applications

The compound 5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine is a complex organic molecule with significant potential in various scientific research applications. This article explores its properties, synthesis, and diverse applications, particularly in medicinal chemistry and materials science.

Basic Information

- Molecular Formula: C13H15F2N3S

- Molecular Weight: 283.34 g/mol

- CAS Number: 1395492-56-4

Structure

The compound features a thiazole ring, a pyridine moiety, and a difluoromethyl group, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique combination of functional groups may allow it to interact with biological targets effectively.

Case Studies

- Anticancer Activity: Preliminary studies indicate that derivatives of thiazole compounds exhibit anticancer properties. The presence of the difluoromethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties: Research has shown that thiazole derivatives can possess antimicrobial activity. The specific interactions of this compound with bacterial enzymes are being studied to evaluate its potential as an antibiotic .

Materials Science

The compound's unique chemical structure may also lend itself to applications in materials science, particularly in the development of new polymers or coatings.

Research Insights

- Polymer Synthesis: Thiazole compounds are often utilized as intermediates in the synthesis of polymers that exhibit enhanced thermal and mechanical properties. The incorporation of this compound could lead to advancements in material durability and functionality .

Agrochemicals

Given its biological activity, there is potential for this compound in the development of agrochemicals, particularly as a pesticide or herbicide.

Research Findings

Comparison with Similar Compounds

Fluorinated Alkyl Substituents

- Target Compound: The 1,3-difluoro-2-methylpropan-2-yl group introduces steric bulk and electron-withdrawing fluorine atoms, likely improving metabolic resistance compared to non-fluorinated analogs.

- 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine (CAS 1395492-69-9) : Features a trifluoromethylcyclopropyl group, increasing lipophilicity (ClogP ~3.2) and steric hindrance compared to the target compound’s linear fluorinated chain .

Chlorinated and Aromatic Substituents

- 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS 1217486-93-5): Substitutes the thiazole’s 4-methyl group with chlorine, increasing molecular polarity (MW 365.8 vs.

- 5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine : Lacks fluorine atoms, resulting in lower metabolic stability but improved synthetic accessibility .

Thiazole Core Modifications

- N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7, ): Replaces the pyridine ring with a pyrimidine and adds a morpholinosulfonyl group, significantly increasing molecular weight (MW 436.16) and hydrogen-bonding capacity .

- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9) : Substitutes the pyridine with a benzyl group, shifting the pharmacophore profile toward aromatic interactions .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Research Findings

- Fluorine Impact: The 1,3-difluoro-2-methylpropan-2-yl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 1163707-45-6, which may undergo faster oxidative degradation .

- Synthetic Complexity : Fluorinated and cyclopropane-containing analogs (e.g., 1395492-69-9) require specialized reagents, whereas isopropyl derivatives (e.g., 5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine) are more accessible .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-(1,3-Difluoro-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-amine?

- The compound can be synthesized via cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by reaction with chloroacetyl chloride in the presence of triethylamine. This mirrors methods used for analogous thiazole-2-amine derivatives . Optimization of reaction conditions (e.g., temperature, solvent) is critical to achieving high yields. For example, cyclization with POCl₃ at 90°C under reflux has been effective for structurally related thiadiazole compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key methods include:

- IR spectroscopy : To confirm functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, NH₂ vibrations at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : For resolving methyl, pyridyl, and thiazole protons. Fluorine substitution patterns can be inferred via coupling constants .

- X-ray crystallography : To determine crystal packing and confirm stereochemistry, as demonstrated for structurally similar oxadiazole derivatives .

Q. How can researchers validate the purity of this compound post-synthesis?

- High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard. Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis verifies C, H, N, and S content .

Advanced Research Questions

Q. What strategies address low yields during the final cyclization step of this thiazol-2-amine derivative?

- Low yields may stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst optimization : Triethylamine enhances cycloaddition efficiency in DMF .

- pH control : Adjusting to pH 8–9 during precipitation improves purity and yield, as shown in thiadiazole syntheses .

- Temperature gradients : Gradual heating (e.g., 70°C → 90°C) minimizes decomposition of sensitive intermediates .

Q. How can molecular docking studies guide the evaluation of this compound’s biological activity?

- Docking against target proteins (e.g., bacterial enzymes or cancer-related receptors) predicts binding affinities. For example, studies on pyrimidin-2-amine analogs used the 4LRH protein to rationalize antimicrobial activity . Advanced tools like AutoDock Vina or Schrödinger Suite can model interactions with fluorinated moieties, which often enhance binding via hydrophobic or electrostatic effects .

Q. What experimental designs are suitable for assessing cytotoxicity while accounting for fluorinated substituent effects?

- Use a split-split plot design with replicates to test dose-dependent cytotoxicity (e.g., 0.1–100 µM) against cancer cell lines (e.g., Hep-2). Include controls for fluorinated analogs to isolate substituent contributions. MTT assays are reliable for viability measurements, but confirm results with Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .

Q. How should researchers resolve discrepancies in antimicrobial activity data across structurally similar compounds?

- Contradictions may arise from variations in bacterial strain susceptibility or compound solubility. Solutions include:

- Standardized broth microdilution : Per CLSI guidelines, with MIC values reported in triplicate .

- LogP adjustments : Fluorinated groups increase lipophilicity, which can be counteracted with polar substituents to improve aqueous solubility .

Methodological Considerations

Q. What are the best practices for synthesizing fluorinated pyridyl-thiazole hybrids with regioselective control?

- Fluorination techniques : Use nucleophilic substitution (e.g., KF/18-crown-6) on chlorinated precursors to ensure regioselectivity at the 2-position of pyridine .

- Protecting groups : Tert-butyldimethylsilyl (TBS) groups can shield reactive amines during cyclization, preventing unwanted side reactions .

Q. How can computational methods complement experimental data in optimizing this compound’s pharmacokinetic profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.